1,8-Dihydroxy-4-hydroxymethylanthraquinone

Description

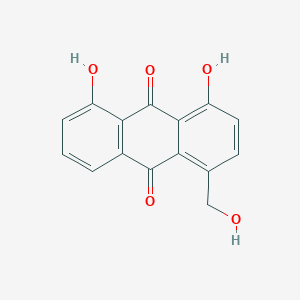

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-6-7-4-5-10(18)13-11(7)14(19)8-2-1-3-9(17)12(8)15(13)20/h1-5,16-18H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOAMJAMSFVOOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155854 | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128341-04-8 | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128341048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis

Natural Sources and Distribution

1,8-Dihydroxy-4-hydroxymethylanthraquinone is found in a wide array of organisms, from higher plants to microorganisms. nih.gov Its distribution is not uniform and is influenced by both genetic and environmental factors.

This anthraquinone (B42736) derivative is a well-known constituent of various plant families, including the Polygonaceae, Rhamnaceae, Rubiaceae, Fabaceae, and Scrophulariaceae. researchgate.netnih.gov It has been isolated from the roots, leaves, and bark of several medicinal plants. nih.govresearchgate.net

Prominent plant sources of 1,8-Dihydroxy-4-hydroxymethylanthraquinone include:

Rhubarb (Rheum palmatum): The roots and rhizomes of this plant are a significant source of the compound. nih.govnih.gov

Polygonum species: Plants such as Polygonum cuspidatum and Polygonum multiflorum are known to contain this anthraquinone. nih.gov

Senna alata (formerly Cassia alata): This plant is another notable source. nih.gov

Rumex species: Various species within the Rumex genus have been found to produce this compound. nih.gov

Aloe species: As its common name "aloe-emodin" suggests, it is found in certain Aloe species. nih.gov

The process of isolating 1,8-Dihydroxy-4-hydroxymethylanthraquinone from plant material typically involves extraction with organic solvents such as ethanol, followed by various chromatographic techniques to purify the compound. nih.gov

Table 1: Plant Sources of 1,8-Dihydroxy-4-hydroxymethylanthraquinone

| Family | Genus | Species | Plant Part |

|---|---|---|---|

| Polygonaceae | Rheum | palmatum | Roots, Rhizomes |

| Polygonaceae | Polygonum | cuspidatum | |

| Polygonaceae | Polygonum | multiflorum | |

| Fabaceae | Senna | alata | |

| Polygonaceae | Rumex | ||

| Asphodelaceae | Aloe | ||

| Rubiaceae | |||

| Rhamnaceae | |||

| Scrophulariaceae |

The concentration of 1,8-Dihydroxy-4-hydroxymethylanthraquinone in plants is not static and can be significantly influenced by geographical location and environmental conditions. researchgate.net Plants synthesize these compounds as secondary metabolites, often in response to environmental stressors. researchgate.net Factors such as soil composition, climate, and exposure to pathogens can affect the accumulation of this and other anthraquinones. researchgate.net

Beyond the plant kingdom, 1,8-Dihydroxy-4-hydroxymethylanthraquinone and related anthraquinones are also produced by a diverse range of microorganisms, including bacteria and fungi. nih.govmdpi.com

Fungi, in particular, are a rich source of anthraquinones. researchgate.netresearchgate.net Genera such as Aspergillus, Penicillium, Talaromyces, and Trichoderma are known to produce a variety of these pigments. nih.govresearchgate.netnih.gov For instance, the fungus Talaromyces sp. F08Z-0631 has been shown to produce precursors to physcion, an anthraquinone structurally related to 1,8-Dihydroxy-4-hydroxymethylanthraquinone. nih.gov

While less common, some bacteria also have the capacity to synthesize anthraquinone structures. researchgate.net For example, the bacterium Sorangium cellulosum has been found to possess the enzymatic machinery for producing 1,8-dihydroxynaphthalene, a key precursor in the biosynthesis of certain fungal melanins and related polyketides. nih.gov

Microorganisms are known to produce a vast and diverse array of anthraquinone structures, some of which are not found in plants. researchgate.netnih.gov This structural diversity arises from the unique enzymatic pathways present in different microbial species. Fungal anthraquinones, for example, can exhibit a wide range of substitutions on the basic anthraquinone skeleton. researchgate.net

Microbial Production and Diversity

Enzymatic Pathways of Biosynthesis

The biosynthesis of 1,8-Dihydroxy-4-hydroxymethylanthraquinone and other anthraquinones in both plants and microorganisms primarily proceeds through the polyketide pathway. researchgate.netnih.govmdpi.com This pathway involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes a series of cyclizations and modifications to yield the final anthraquinone structure. nih.gov

In some cases, the shikimate pathway can also contribute to anthraquinone biosynthesis, particularly in plants. researchgate.netmdpi.com However, the polyketide pathway is generally considered the primary route. researchgate.netnih.gov

The transformation of chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) to 1,8-Dihydroxy-4-hydroxymethylanthraquinone (aloe-emodin) is a key enzymatic step. nih.govnih.gov This reaction is a cytochrome P450-dependent oxidation, where a methyl group on the anthraquinone ring is hydroxylated. nih.govnih.gov Studies with rat liver microsomes have demonstrated that this biotransformation can be catalyzed by cytochrome P450 enzymes. nih.gov

Furthermore, the biotransformation of 1,8-dihydroxyanthraquinone by the fungus Aleurodiscus mirabilis has been observed to yield peniphenone, indicating the presence of enzymes like P450 and Baeyer-Villiger oxidases that can modify the anthraquinone skeleton. researchgate.net

The biosynthesis of related naphthalenes in bacteria, such as the production of 1,8-dihydroxynaphthalene by Sorangium cellulosum, involves a type III polyketide synthase (PKS) and subsequent reduction and dehydration steps catalyzed by specific enzymes. nih.gov While this pathway leads to a naphthalene (B1677914) rather than an anthraquinone, it highlights the bacterial capacity for producing complex polyketides from simple precursors. nih.gov

Polyketide Pathway Mechanisms

The polyketide pathway is a major route for the biosynthesis of a vast array of natural products, including many pigments, antibiotics, and toxins. In this pathway, anthraquinones are characteristically formed from a single acetyl-CoA starter unit and seven malonyl-CoA extender units, which assemble into an octaketide chain. researchgate.net This chain subsequently undergoes a series of cyclization and aromatization reactions to yield the fundamental anthraquinone skeleton. This mechanism is prevalent in fungi and certain families of higher plants. researchgate.net The enzymes responsible for orchestrating this complex synthesis are known as polyketide synthases (PKSs).

Type I PKSs are large, multifunctional enzymes that contain multiple catalytic domains within a single polypeptide chain. wikipedia.orgacs.org These megasynthases are particularly common in fungi for the production of polyketides. nih.govnih.gov Fungal Type I PKSs are typically "iterative," meaning they use their set of active sites repeatedly for the multiple condensation cycles required to build the polyketide chain. nih.govpnas.org

The minimal domains required for a Type I PKS module are:

Acyltransferase (AT): Selects the correct building block (acetyl-CoA or malonyl-CoA).

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reaction.

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm. wikipedia.org

Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can also be present to modify the β-keto group at each extension step, leading to structural diversity in the final products. nih.govpnas.org In the biosynthesis of aromatic polyketides like anthraquinones, these reductive domains are often absent, leading to a non-reduced polyketide chain that can readily cyclize and aromatize.

In contrast to the large, single-protein Type I systems, Type II PKSs are complexes of several discrete, monofunctional proteins. wikipedia.orgnih.gov This type of PKS is characteristic of bacterial aromatic polyketide biosynthesis. nih.govnih.gov Although the individual enzymes are separate, they work together in an iterative fashion to construct the polyketide chain.

The core components of a minimal Type II PKS include:

Ketosynthase α (KSα): Catalyzes the condensation reaction.

Chain Length Factor (CLF or KSβ): Works in conjunction with KSα to determine the length of the polyketide chain. nih.gov

Acyl Carrier Protein (ACP): Carries the growing chain, similar to its Type I counterpart. wikipedia.org

In these systems, other enzymes such as cyclases and aromatases are also required as separate proteins to facilitate the correct folding and aromatization of the completed polyketide chain into the final aromatic structure. nih.gov

The biosynthesis of emodin (B1671224) (1,3,8-trihydroxy-6-methyl-anthraquinone) and structurally related compounds serves as a classic model for the polyketide pathway to anthraquinones. researchgate.netnih.gov The process begins with the formation of a linear octaketide chain from one acetyl-CoA and seven malonyl-CoA units. This chain undergoes regioselective aldol-type cyclizations and aromatization to form a key tricyclic intermediate, such as atrochrysone (B1255113) carboxylic acid or endothecin. nih.gov

Subsequent post-PKS "tailoring" reactions, catalyzed by other specific enzymes like oxidases, hydroxylases, and methyltransferases, modify this initial scaffold to produce the vast diversity of natural anthraquinones. nih.gov For 1,8-Dihydroxy-4-hydroxymethylanthraquinone, its formation would likely involve the initial creation of a 1,8-dihydroxyanthraquinone core via the polyketide pathway, followed by a specific hydroxylation or oxidation of a precursor group at the C-4 position. This is analogous to the formation of aloe-emodin (B1665711), where a hydroxymethyl group is present at the C-3 position. nih.gov

Interactive Data Table: Key Enzymes in Polyketide Synthesis

| Enzyme Class | Structure | Organism Type | Key Components | Function |

| Type I PKS | Large, multi-domain megasynthase | Fungi | KS, AT, ACP (in one protein) | Iteratively synthesizes polyketide chain |

| Type II PKS | Complex of discrete proteins | Bacteria | KSα, KSβ (CLF), ACP (separate proteins) | Iteratively synthesizes polyketide chain |

Shikimate Pathway Mechanisms

An alternative route to anthraquinones, primarily found in higher plants like those in the Rubiaceae family, is the shikimate pathway, also known as the chorismate/o-succinylbenzoic acid pathway. researchgate.netnih.gov This pathway produces a different set of anthraquinones, characterized by substitution primarily in only one of the outer benzene (B151609) rings, a pattern distinct from the polyketide-derived molecules. scilit.com

The shikimate pathway itself is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. wikipedia.orgnih.gov For anthraquinone synthesis, chorismate, a key branch-point metabolite from this pathway, is diverted into a specialized secondary metabolic route. nih.gov

The biosynthesis of rubiadin (B91156) (1,3-dihydroxy-2-methylanthraquinone) and related compounds found in plants like Rubia tinctorum (madder) exemplifies this pathway. scilit.comnih.govresearchgate.net The synthesis starts with chorismate, which is converted to isochorismate by the enzyme isochorismate synthase. researchgate.netnih.gov Isochorismate then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net

The OSB molecule provides rings A and B of the anthraquinone structure. Ring C is subsequently formed through the condensation of OSB with an isoprenoid unit derived from the mevalonic acid (MVA) pathway. nih.gov This mechanism, involving a combination of precursors from the shikimate and mevalonate (B85504) pathways, results in the characteristic substitution pattern of Rubiadin-type anthraquinones. nih.govmonash.edutandfonline.com

Several key intermediates are crucial for the shikimate-derived biosynthesis of quinones.

Chorismate: As the final product of the main shikimate pathway, it serves as the primary precursor, which is channeled into anthraquinone synthesis by the enzyme isochorismate synthase. nih.govwikipedia.org

o-Succinylbenzoic Acid (OSB): Formed from the reaction of isochorismate and α-ketoglutarate, OSB is the signature intermediate for the formation of one part of the anthraquinone nucleus in this pathway. researchgate.net

1,4-dihydroxy-2-naphthoic acid (DHNA): This naphthoquinone derivative is another important intermediate derived from chorismate. researchgate.netnih.gov In some plant species, DHNA is the key precursor for the biosynthesis of alizarin-type anthraquinones. researchgate.netresearchgate.net The formation of the final anthraquinone involves the prenylation of DHNA, a reaction that attaches an isoprenoid side chain, which then cyclizes to form the third ring. researchgate.netnih.gov

Interactive Data Table: Key Intermediates in the Shikimate Pathway

| Intermediate | Precursor(s) | Pathway | Role |

| Chorismate | Phosphoenolpyruvate & Erythrose-4-phosphate | Shikimate Pathway | Branch-point metabolite, precursor to OSB and DHNA |

| o-Succinylbenzoic Acid (OSB) | Isochorismate & α-Ketoglutarate | Chorismate/OSB Pathway | Forms Rings A and B of Rubiadin-type anthraquinones |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Chorismate | Shikimate Pathway | Precursor to Alizarin-type anthraquinones |

Interplay of Central Metabolic Cycles (e.g., Tricarboxylic Acid Cycle, Mevalonate Pathway, Methyl Erythritol Phosphate Pathway)

The biosynthesis of 1,8-Dihydroxy-4-hydroxymethylanthraquinone is intricately linked to primary metabolic cycles that provide the necessary precursors. The tricarboxylic acid (TCA) cycle is a central hub in cellular metabolism, providing essential intermediates for a wide range of biosynthetic processes, including the formation of amino acids and respiration. nih.gov In the context of anthraquinone biosynthesis, the TCA cycle contributes α-ketoglutarate, a key precursor for the chorismate/o-succinylbenzoic acid pathway. researchgate.net

The formation of the isoprene (B109036) unit, a critical component for the C-ring of some anthraquinones, is accomplished through two independent pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net The MVA pathway is a primary route for isoprenoid biosynthesis in eukaryotes and archaea. nih.gov However, recent studies have demonstrated that in the Rubiaceae family, the MEP pathway is the operative route for the formation of isopentenyl diphosphate (B83284) (IPP), which constitutes ring C of their characteristic anthraquinones. researchgate.net

The MEP pathway, also known as the non-mevalonate pathway, is responsible for the synthesis of IPP and its isomer dimethylallyl diphosphate (DMADP) in most bacteria, some eukaryotic parasites, and the plastids of plant cells. rsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net The MEP pathway has been identified as a system that can sense and respond to oxidative stress, with certain intermediates like methylerythritol cyclodiphosphate (MEcDP) acting as signaling molecules. researchgate.netnih.gov The regulation of the MEP pathway is complex, involving various feedback mechanisms and control at multiple enzymatic steps. rsc.org Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), has been shown to increase the production of anthraquinones in cell cultures. researchgate.net

Unexplored Biosynthetic Routes in Specific Organisms

While the polyketide and chorismate/o-succinylbenzoic acid pathways are the most well-documented routes for anthraquinone biosynthesis, the vast diversity of natural products suggests that other, less common or as-yet-undiscovered pathways may exist in specific organisms. The genetic and enzymatic machinery for polyketide synthesis is highly modular, allowing for a wide range of structural variations. core.ac.ukresearchgate.net This modularity could potentially lead to novel cyclization patterns and modifications of the polyketide chain, resulting in unique anthraquinone structures.

For instance, research into the spore pigments of Streptomyces species has revealed the involvement of specific polyketide synthases and cyclases that direct the folding and cyclization of long polyketide chains to form complex polycyclic aromatic compounds. core.ac.uk While not directly focused on 1,8-Dihydroxy-4-hydroxymethylanthraquinone, these studies highlight the potential for discovering new enzymatic functions and biosynthetic logic in different organisms.

Furthermore, the biotransformation of existing anthraquinones by enzymes such as cytochrome P450 monooxygenases can lead to the formation of new derivatives. For example, chrysophanol can be hydroxylated to form aloe-emodin. The exploration of the metabolic capabilities of diverse microorganisms and plants, particularly those from unique ecological niches, may unveil novel biosynthetic pathways or enzymatic modifications that contribute to the structural diversity of anthraquinones. The application of synthetic biology and the design of artificial pathways for polyketide biosynthesis also present opportunities to explore and engineer novel routes for producing these compounds. researchgate.net

| Pathway | Key Precursors | Organism/Family Examples | Resulting Anthraquinone Type |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Fungi, Leguminosae, Rhamnaceae, Polygonaceae | Hydroxylation on both outer rings (e.g., emodin, chrysophanol) |

| Chorismate/o-Succinylbenzoic Acid Pathway | Shikimic acid, α-Ketoglutarate, Isopentenyl diphosphate | Rubiaceae | Rubia-type anthraquinones |

| Metabolic Cycle | Contribution to Anthraquinone Biosynthesis |

| Tricarboxylic Acid (TCA) Cycle | Provides α-ketoglutarate for the chorismate/o-succinylbenzoic acid pathway. |

| Mevalonate (MVA) Pathway | A source of isopentenyl diphosphate (isoprene units). |

| Methyl Erythritol Phosphate (MEP) Pathway | The primary source of isopentenyl diphosphate for ring C formation in Rubiaceae anthraquinones. |

Total Synthesis Approaches to 1,8-Dihydroxy-4-hydroxymethylanthraquinone

The total synthesis of 1,8-dihydroxy-4-hydroxymethylanthraquinone, also known as aloe-emodin, can be achieved through various multi-step reaction sequences. These methods often involve the construction of the core anthraquinone skeleton followed by the introduction or modification of functional groups.

The construction of the anthraquinone core is a critical aspect of the total synthesis of aloe-emodin. Classic methods such as the Friedel-Crafts reaction and Diels-Alder cycloaddition are commonly employed. oup.com For instance, a substituted phthalic anhydride (B1165640) can be reacted with a suitably substituted benzene derivative in the presence of a Lewis acid to form the tricyclic anthraquinone system. Subsequent functional group interconversions are then necessary to arrive at the target molecule.

One documented approach involves the use of 4-methoxy-3-cyanophthalide and 2-bromo-4-methylanisole. researchgate.netarkat-usa.org These reactants undergo an aryne reaction to form 1,8-dimethoxy-4-methylanthraquinone, which is then demethylated to yield 1,8-dihydroxy-4-methylanthraquinone. researchgate.netarkat-usa.org While this synthesis produces a closely related analogue, it highlights a viable pathway that could be adapted for the synthesis of 1,8-dihydroxy-4-hydroxymethylanthraquinone by starting with appropriately functionalized precursors.

Another strategy begins with 2-methylanthraquinone, which undergoes nitration to form 1-nitro-2-methyl anthraquinone. nih.gov This intermediate can then be subjected to a series of reactions to introduce the desired hydroxyl and hydroxymethyl groups. nih.gov The synthesis of related 1,5- and 1,8-dihydroxyanthraquinones has also been achieved from common intermediates, demonstrating the versatility of certain synthetic precursors. iastate.edu

A key challenge in these multi-step syntheses is controlling the regiochemistry of the reactions to ensure the correct placement of the substituents on the anthraquinone core.

Regioselectivity is a crucial consideration in the synthesis of asymmetrically substituted anthraquinones like aloe-emodin. The Friedel-Crafts acylation, a cornerstone of anthraquinone synthesis, can often lead to mixtures of isomers. Therefore, methodologies that offer high regioselectivity are highly sought after.

One approach to achieve regioselectivity is through the use of directing groups. For example, the strategic placement of methoxy (B1213986) groups on the starting materials can direct the cyclization reaction to favor the formation of the desired 1,8-dihydroxy substitution pattern. researchgate.net The subsequent demethylation then provides the target hydroxyl groups.

The Diels-Alder reaction also offers a powerful tool for controlling regiochemistry. nih.gov By carefully selecting the diene and dienophile, the substituents can be installed in a predictable manner. For example, the reaction of a substituted juglone (B1673114) derivative with a diene can lead to the regioselective formation of the anthraquinone skeleton. nih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis to create efficient and sustainable processes. nih.gov While specific chemoenzymatic routes to 1,8-dihydroxy-4-hydroxymethylanthraquinone are not extensively documented, the biosynthesis of related anthraquinones provides a blueprint for potential strategies.

Anthraquinones are naturally produced through the polyketide pathway, where enzymes like polyketide synthases assemble the carbon skeleton from simple acetate units. nih.gov A potential chemoenzymatic approach could involve the enzymatic synthesis of a key anthraquinone intermediate, such as chrysophanol, followed by chemical modification to introduce the hydroxymethyl group. For instance, enzymes have been identified that are involved in the cleavage of the anthraquinone ring in the biosynthesis of xanthones, highlighting the potential for enzymatic manipulation of the anthraquinone core. rsc.org

Another avenue involves the use of oxidoreductases. For example, the enzyme BruM has been shown to reduce chrysophanol to its hydroquinone (B1673460) form, which is a key step in its further transformation. rsc.org This enzymatic reduction could be coupled with a chemical oxidation or functional group introduction step. The development of multi-enzymatic cascades and the use of microbial cell factories are emerging areas that could enable the de novo chemoenzymatic synthesis of aloe-emodin and its derivatives. nih.gov

Structural Modification and Analogue Generation

The structural modification of 1,8-dihydroxy-4-hydroxymethylanthraquinone and related natural anthraquinones is a key strategy for exploring structure-activity relationships and developing new therapeutic agents.

Semi-synthesis, starting from readily available natural anthraquinones, is an efficient approach to generate analogues of 1,8-dihydroxy-4-hydroxymethylanthraquinone. A common starting material is aloin (B1665253) (also known as barbaloin), which can be converted to aloe-emodin through oxidative hydrolysis. ijcpa.inresearchgate.net This process typically involves treatment with an oxidizing agent, such as ferric chloride in an acidic medium, or aeration with an oxygen-containing gas in the presence of an acid. ijcpa.ingoogle.comgoogleapis.com

Chrysophanol (1,8-dihydroxy-3-methylanthraquinone), another abundant natural anthraquinone, can also serve as a precursor. nih.govnih.gov Chemical modification of the methyl group of chrysophanol, for instance through oxidation, could provide a route to the hydroxymethyl group of aloe-emodin.

The table below summarizes the conversion of natural precursors to 1,8-dihydroxy-4-hydroxymethylanthraquinone.

| Natural Precursor | Reagents and Conditions | Product | Reference(s) |

| Aloin (Barbaloin) | Ferric chloride, hydrochloric acid, water, toluene, reflux | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | ijcpa.in |

| Aloin (Barbaloin) | Oxygen-containing gas, acid | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | google.comgoogleapis.com |

This semi-synthetic approach leverages the existing chemical scaffold of natural products, providing a more direct route to the target molecule and its derivatives compared to total synthesis.

To investigate the structure-activity relationships of 1,8-dihydroxy-4-hydroxymethylanthraquinone, various functional groups can be introduced at different positions of the anthraquinone core. The hydroxymethyl group at the 4-position is a common site for modification.

For example, the hydroxymethyl group can be converted to a bromomethyl group using reagents like carbon tetrabromide and triphenylphosphine. mdpi.com This brominated intermediate can then be further reacted with sodium azide (B81097) to produce an azidomethyl derivative, which is a versatile precursor for introducing other functionalities via click chemistry. mdpi.com

Derivatives have also been synthesized by coupling various amino acid esters and substituted aromatic amines to the aloe-emodin scaffold. nih.gov These modifications have been shown to influence the biological activity of the parent compound. nih.gov Furthermore, pyrazole-linked and coumarin-hybrid derivatives of aloe-emodin have been synthesized and evaluated for their biological properties. mdpi.comrsc.org Nitrogen-containing derivatives have also been explored for their anti-inflammatory potential. nih.gov

The table below provides examples of functional group modifications of 1,8-dihydroxy-4-hydroxymethylanthraquinone and the resulting derivatives.

| Starting Material | Reagent(s) | Functional Group Introduced | Derivative Class | Reference(s) |

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | CBr4, PPh3 | Bromomethyl | Halogenated derivative | mdpi.com |

| 3-(Bromomethyl)-1,8-dihydroxyanthracene-9,10-dione | NaN3 | Azidomethyl | Azide derivative | mdpi.com |

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | Various amino acid esters and aromatic amines | Amide linkages | Amino acid/Amine conjugates | nih.gov |

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | Pyrazole precursors | Pyrazole ring | Pyrazole derivative | rsc.org |

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | Coumarin (B35378) precursors | Coumarin moiety | Coumarin hybrid | mdpi.com |

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | Nitrogen-containing reagents | Various nitrogen heterocycles | Nitrogen-containing derivative | nih.gov |

These derivatization strategies allow for a systematic exploration of how different substituents impact the biological profile of 1,8-dihydroxy-4-hydroxymethylanthraquinone, paving the way for the development of new and more potent therapeutic agents. mdpi.comnih.govrsc.orgnih.gov

Synthetic Chemistry and Derivatization

Rational Design of Novel Anthraquinone (B42736) Scaffolds

The 1,8-dihydroxyanthraquinone framework serves as a privileged scaffold in the rational design of novel bioactive compounds. nih.gov Its inherent chemical properties, including the ability to intercalate with DNA and generate reactive oxygen species (ROS), make it an attractive starting point for the development of new therapeutic agents, particularly in oncology. nih.govnih.gov The strategic modification of this core structure allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. The design of new anthraquinone scaffolds often involves a multi-pronged approach, leveraging computational modeling and a deep understanding of structure-activity relationships (SAR).

The core principle behind the rational design of derivatives of 1,8-dihydroxyanthraquinone is the targeted modification of specific positions on the anthraquinone ring system to enhance desired biological effects while minimizing off-target toxicity. nih.gov Key areas for derivatization include the hydroxyl groups at positions 1 and 8, as well as the aromatic rings of the anthraquinone nucleus.

One common strategy involves the N- or O-alkylation of the core structure to create analogues with altered electronic and steric properties. epa.gov For instance, the synthesis of N-alkylated and O-alkylated anthraquinone derivatives analogous to the established antineoplastic agent mitoxantrone (B413) has been explored to evaluate their cytotoxic properties. epa.gov The introduction of side chains containing amine or ether functionalities can significantly impact the molecule's ability to interact with biological targets such as DNA and various enzymes. nih.gov

A noteworthy example of rational design involves the modification of the rhein (B1680588) structure, a naturally occurring 1,8-dihydroxyanthraquinone derivative. Studies have shown that replacing the 1,8-phenolic hydroxyl groups with a benzyloxy group can alter the compound's properties, potentially leading to a more selective anticancer agent with reduced toxicity. nih.gov This highlights how targeted chemical changes can modulate the biological profile of the parent compound.

Furthermore, the introduction of various substituents onto the anthraquinone scaffold has been a key strategy. The development of methodologies for introducing functional groups such as C-C, C-N, C-O, and C-S is fundamental for the targeted synthesis of new compounds with diverse chemical and biological properties. colab.ws For example, new bioactive anthraquinone derivatives linked to a cyclopentanone (B42830) moiety have been synthesized and investigated for a range of biological activities. nih.gov

The following table summarizes the cytotoxic activity of some rationally designed anthraquinone derivatives against various cancer cell lines, illustrating the impact of structural modifications on their biological efficacy.

The rational design of novel anthraquinone scaffolds is a dynamic field of research. By combining synthetic chemistry with biological evaluation and computational studies, scientists continue to explore the vast chemical space around the 1,8-dihydroxyanthraquinone core to develop new molecules with improved therapeutic potential. researchgate.net The insights gained from these studies are crucial for advancing the development of the next generation of anthraquinone-based agents. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Activities

The fundamental framework of aloe-emodin (B1665711), the 9,10-anthraquinone skeleton, is a key determinant of its biological activity. nih.gov This tricyclic aromatic system provides a rigid planar structure that can interact with various biological targets. nih.gov The bioactivity of anthraquinones is significantly influenced by the presence and position of substituents on this core structure. frontiersin.org

Key structural features that are critical for the biological activities of aloe-emodin include:

The Anthraquinone (B42736) Core: This polycyclic structure is essential for the molecule's ability to intercalate with DNA and interact with various proteins. nih.gov

Hydroxyl Groups: The hydroxyl (-OH) groups at positions 1 and 8 are crucial for many of its biological effects. researchgate.net

Hydroxymethyl Group: The hydroxymethyl (-CH2OH) group at position 3 also plays a significant role in modulating the molecule's activity and interaction with biological targets. nih.gov

Studies have shown that modifications to these functional groups can lead to significant changes in the pharmacological profile of aloe-emodin, highlighting their importance in its mechanism of action. nih.gov

Impact of Hydroxyl Group Positions on Activity Profiles

The number and, critically, the position of hydroxyl groups on the anthraquinone scaffold are paramount in defining the biological activity profile. nih.gov In the case of 1,8-dihydroxyanthraquinones like aloe-emodin, the hydroxyl groups at the C-1 and C-8 positions are of particular importance. researchgate.net

Research indicates that the presence of hydroxyl groups at both the 1 and 8 positions is a significant factor contributing to the inhibitory activity of these compounds against certain enzymes. researchgate.net For instance, the inhibitory potency of 1,8-dihydroxyanthraquinones can vary depending on the presence of other hydroxyl groups in ortho-positions. researchgate.net

A comparative study between emodin (B1671224) and chrysophanol (B1684469), which differ by a single hydroxyl group at the C-3 position (present in emodin), revealed that this difference can lead to the regulation of different cell death pathways. nih.gov Emodin, with its additional hydroxyl group, was found to induce autophagy, whereas chrysophanol inhibited it, suggesting that even a subtle change in hydroxylation can switch the biological mechanism. nih.gov This underscores the profound impact of hydroxyl group positioning on the specific cellular responses elicited by anthraquinones.

Influence of Substituents on Potency and Selectivity

The potency and selectivity of anthraquinone derivatives are heavily influenced by the nature and position of their substituents. rsc.org SAR studies have demonstrated that the introduction of different functional groups can significantly alter the biological efficacy of the parent compound. nih.gov

For instance, the polarity of substituents on the anthraquinone ring has been shown to correlate with antibacterial effects, with stronger polarity leading to more potent activity. researchgate.net However, the presence of hydroxyl groups is not always essential for the antibacterial activity of all hydroxyanthraquinone derivatives. nih.govresearchgate.net

In the context of anticancer activity, the introduction of aryl substituents at the C-4 position of 1-hydroxyanthraquinones has been shown to increase their potency compared to those with a furyl substituent at the same position. nih.gov Furthermore, the type and position of hydrophobic groups attached to a substituted phenoxy ring can affect the dyeing performance of anthraquinone-based dyes, indicating the broad influence of substituents on the molecule's properties. researchgate.net

The design and synthesis of aloe-emodin derivatives with various substituents have been explored to enhance their therapeutic potential. For example, creating hybrids of aloe-emodin with coumarin (B35378) has resulted in compounds with potent antiproliferative activity against several human tumor cell lines. mdpi.com One such hybrid, compound 5d, exhibited a broad spectrum of antitumor activity, suggesting that structural modification through the addition of suitable substituents can lead to promising new drug candidates. mdpi.com

| Compound | Substituent Modification | Observed Effect | Reference |

|---|---|---|---|

| Aloe-emodin-coumarin hybrid (5d) | Hybridization with coumarin | Potent antiproliferative activity against A549, SGC-7901, HepG2, MCF-7, and HCT-8 tumor cell lines. | mdpi.com |

| 2-(1-propanoyloxyiminopropyl)-DHAQ | Acylation of the oxime hydroxyl group | Enhanced anti-proliferative activity and antitumor effects compared to the non-acylated form. | researchgate.net |

| 1-hydroxyanthraquinones with C-4 aryl substituent | Aryl group at C-4 position | Increased potency in anticancer activity compared to furyl substituent. | nih.gov |

Comparative SAR Analysis with Related Anthraquinones

Comparative SAR analysis of aloe-emodin with other structurally related anthraquinones provides valuable insights into the specific contributions of different functional groups to their biological activities. Key compounds often compared with aloe-emodin include emodin, rhein (B1680588), and chrysophanol. researchgate.net

The primary structural differences between these compounds lie in the substituents at the C-3 and C-6 positions of the anthraquinone core.

Aloe-emodin: 1,8-dihydroxy-3-hydroxymethylanthraquinone. wikipedia.org

Emodin: 1,3,8-trihydroxy-6-methylanthraquinone. researchgate.net

Rhein: 1,8-dihydroxy-3-carboxyanthraquinone. researchgate.net

Chrysophanol: 1,8-dihydroxy-3-methylanthraquinone.

A study comparing emodin and chrysophanol, which differ only by a hydroxyl group at the C-3 position in emodin, demonstrated a significant divergence in their biological effects. nih.gov Emodin was found to induce autophagy in human lung cancer cells, while chrysophanol inhibited this process. nih.gov This suggests that the C-3 hydroxyl group is a critical determinant for inducing this specific cellular pathway.

Furthermore, the presence of a hydroxyl group at the C-6 position, as seen in emodin, is considered an important factor for its inhibitory activity against certain enzymes. researchgate.net The comparison of aloe-emodin with rhein reveals the influence of the substituent at C-3; the hydroxymethyl group in aloe-emodin versus the carboxyl group in rhein can lead to different biological activities and potencies. researchgate.net

| Compound | Structure | Key Structural Difference from Aloe-emodin | Impact on Activity | Reference |

|---|---|---|---|---|

| Aloe-emodin | 1,8-dihydroxy-3-hydroxymethylanthraquinone | - | - | wikipedia.org |

| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone | -OH at C-3 and -CH3 at C-6 instead of -CH2OH at C-3 | The C-3 hydroxyl group can induce different cell death pathways compared to its absence. The C-6 hydroxyl is important for some enzyme inhibition. | researchgate.netnih.gov |

| Rhein | 1,8-dihydroxy-3-carboxyanthraquinone | -COOH at C-3 instead of -CH2OH | Different substituents at C-3 lead to variations in biological potency. | researchgate.net |

| Chrysophanol | 1,8-dihydroxy-3-methylanthraquinone | -CH3 at C-3 instead of -CH2OH | Lacks the C-3 hydroxyl group present in emodin, leading to inhibition of autophagy instead of induction. | nih.gov |

Computational Approaches in SAR Elucidation

Computational methods are increasingly employed to complement experimental SAR studies, providing deeper insights into the molecular interactions that govern the biological activity of compounds like aloe-emodin.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For anthraquinones and related structures, QSAR models have been developed to predict their activity based on various molecular descriptors.

While specific QSAR studies focusing solely on a series of 1,8-Dihydroxy-4-hydroxymethylanthraquinone derivatives are not extensively documented in the provided results, the principles of QSAR have been applied to similar scaffolds. For instance, a QSAR analysis was conducted on a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives to understand the relationship between substituents and their anticancer activity. nih.gov Another study on 1,8-naphthyridin-4-ones as photosystem II inhibitors developed a QSAR model suggesting that the position, size, and polarity of substituents are key factors controlling their activity. nih.gov These studies highlight the utility of QSAR in identifying the critical physicochemical properties of substituents that influence the biological effects of a molecular scaffold, a methodology that is applicable to the study of aloe-emodin derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method has been extensively used to study the interactions of aloe-emodin with various protein targets, helping to elucidate its mechanisms of action at a molecular level.

Studies have shown that aloe-emodin can bind to a variety of proteins. For example, molecular docking simulations have revealed that aloe-emodin interacts with the active sites of proteins involved in apoptosis and inflammation, such as caspase-3 and tumor necrosis factor-alpha (TNF-α). nih.gov The binding affinity of aloe-emodin to these targets is often significant, with binding energies indicating stable interactions. nih.govfrontiersin.org

The interactions typically involve hydrogen bonds and van der Waals forces between the functional groups of aloe-emodin and the amino acid residues of the protein's binding pocket. rsc.org For instance, in docking studies with trypsin, hydrogen bonding and van der Waals forces were identified as the primary binding forces. rsc.org Similarly, when docked with β-catenin, aloe-emodin was shown to form hydrogen bonds with specific threonine and arginine residues. nih.gov

These computational predictions of ligand-protein interactions provide a structural basis for the observed biological activities of aloe-emodin and can guide the rational design of more potent and selective derivatives.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Biological Implication | Reference |

|---|---|---|---|---|

| TNF | -7.75 | Not specified | Management of Type II Diabetes Mellitus | nih.gov |

| AKT1 | < -5 | Not specified | Treatment of Liver Cancer | frontiersin.org |

| TP53 | < -5 | Not specified | Treatment of Liver Cancer | frontiersin.org |

| EGFR | < -5 | Not specified | Treatment of Liver Cancer | frontiersin.org |

| Trypsin | Not specified | Involved in hydrogen bonding and van der Waals forces | Inhibition of enzyme activity | rsc.org |

| β-catenin | Not specified | Thr332, Arg582 (Hydrogen bonding) | Inhibition of Wnt/β-catenin signaling pathway | nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These models help in understanding the interaction between a ligand and its target receptor, guiding the design of new, more potent molecules. The process involves defining features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov

For the anthraquinone scaffold, pharmacophore models are crucial in elucidating the structural requirements for various biological activities. In silico studies on related anthraquinone derivatives have identified key features that contribute to their mechanism of action. nih.gov

A pharmacophore model for a related compound, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754), which shares the same 1,8-dihydroxyanthraquinone core, was developed to identify inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria. nih.gov The essential features identified in this model include hydrogen bond donors, hydrogen bond acceptors, and an aromatic system. nih.gov The 1,8-dihydroxy groups and the quinone carbonyls are critical in this respect.

The key pharmacophoric features of the 1,8-dihydroxyanthraquinone scaffold, relevant to 1,8-Dihydroxy-4-hydroxymethylanthraquinone, are detailed below.

Table 1: Key Pharmacophoric Features of the 1,8-Dihydroxyanthraquinone Scaffold

| Feature Type | Location on Scaffold | Role in Molecular Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl groups at C9 and C10 | Forms hydrogen bonds with amino acid residues in the target protein's binding site. |

| Hydrogen Bond Donor (HBD) & Acceptor (HBA) | Hydroxyl groups at C1 and C8 | Can donate a hydrogen to an acceptor group or accept a hydrogen from a donor group on the receptor, forming strong, directional interactions. |

| Aromatic Ring (AR) | The fused three-ring system | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. |

These features create a specific 3D pattern that allows the molecule to fit into a biological target's binding site. For instance, in the context of inhibiting bacterial enzymes like PPAT, the precise arrangement of these hydrogen bonding and aromatic features is critical for affinity. nih.gov The model for the related dinitro-anthraquinone highlighted the significant contribution of its functional groups to its affinity for the nucleotide-binding site of PPAT. nih.gov Similarly, the hydroxymethyl group at the C4 position in 1,8-Dihydroxy-4-hydroxymethylanthraquinone provides an additional point for hydrogen bonding, which can be explored in pharmacophore-based virtual screening to discover novel analogs with enhanced activity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone |

| 1,8-dihydroxy-4,5-dinitroanthraquinone |

| Emodin (3-methyl-1,6,8-trihydroxyanthraquinone) |

| 1,8-dihydroxy-4-nitro-anthraquinone |

| 1,8-dihydroxyanthraquinone |

| 1,8-dihydroxy-4-methylanthraquinone |

Molecular Mechanisms of Action in Vitro and Cellular Studies

Interactions with Cellular Macromolecules

The biological effects of 1,8-Dihydroxy-4-hydroxymethylanthraquinone are rooted in its ability to interact with essential cellular macromolecules, including nucleic acids and proteins. These interactions can disrupt normal cellular processes and modulate enzyme and receptor functions.

Deoxyribonucleic Acid and Ribonucleic Acid Binding Mechanisms

Anthraquinones, as a class of compounds, are known to interact with DNA. Studies on related 1,8-dihydroxyanthraquinone derivatives, such as danthron, have shown that they can bind to DNA through a combination of intercalation and hydrogen bonding. nih.govresearchgate.net This binding can lead to changes in the DNA structure, potentially affecting replication and transcription. researchgate.net The interaction is influenced by factors like ionic strength and pH. nih.govresearchgate.net While specific studies on the binding of 1,8-Dihydroxy-4-hydroxymethylanthraquinone to RNA are less detailed, the structural similarities to other anthraquinones that affect RNA metabolism suggest a potential for interaction. nih.gov The planar aromatic structure of anthraquinones facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. scispace.com This can be followed by conformational adjustments of the drug or the DNA binding site. scispace.com

Enzyme Modulation and Inhibition

1,8-Dihydroxy-4-hydroxymethylanthraquinone has been shown to modulate the activity of various enzymes, which is a key aspect of its mechanism of action.

The cytochrome P450 (CYP) system is a major family of enzymes involved in the metabolism of a wide array of compounds. nih.govaumet.com 1,8-Dihydroxy-4-hydroxymethylanthraquinone, also known as aloe-emodin (B1665711), is a metabolite of the anthraquinone (B42736) chrysophanol (B1684469), a reaction catalyzed by CYP enzymes. nih.gov Specifically, the transformation of chrysophanol to aloe-emodin is a CYP-dependent oxidation. nih.gov This biotransformation is considered a bioactivation pathway, as aloe-emodin has been shown to induce significantly higher micronucleus frequencies in mouse lymphoma cells compared to its precursor, chrysophanol, indicating genotoxic potential. nih.gov The oxidation of the exocyclic methyl group in chrysophanol appears to be catalyzed by several cytochrome P450 enzymes.

| Precursor Compound | Metabolite | Key Enzyme System | Effect of Biotransformation |

| Chrysophanol | Aloe-emodin (1,8-Dihydroxy-3-hydroxymethylanthraquinone) | Cytochrome P450 | Increased genotoxicity nih.gov |

| Emodin (B1671224) | 2-Hydroxyemodin (B1248385), ω-Hydroxyemodin | Cytochrome P450 (specifically CYP1A2 for 2-hydroxyemodin) | Varied genotoxicity nih.gov |

This table summarizes the cytochrome P450-mediated biotransformation of related anthraquinones.

Phosphopantetheine adenylyltransferase (PPAT) is a crucial enzyme in the biosynthesis of coenzyme A, making it an attractive target for antibacterial agents. nih.govnih.gov While direct studies on 1,8-Dihydroxy-4-hydroxymethylanthraquinone are limited, research on similar anthraquinone structures has shed light on their potential as PPAT inhibitors. For instance, in silico and in vitro studies identified 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) as a promising inhibitor of PPAT in Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov This suggests that the anthraquinone scaffold can be adapted to target the nucleotide-binding site of PPAT. nih.gov The inhibition of PPAT disrupts essential cellular metabolism, leading to bacteriostatic effects. nih.gov

| Compound | Target Enzyme | Target Organisms | Noted Effect |

| 1,8-dihydroxy-4,5-dinitroanthraquinone | Phosphopantetheine adenylyltransferase (PPAT) | Staphylococcus aureus, Enterococcus faecalis | Bacteriostatic nih.gov |

| Cycloalkyl pyrimidines | Phosphopantetheine adenylyltransferase (PPAT) | Gram-positive bacteria | Reversible inhibition nih.govresearchgate.net |

This table provides examples of compounds that inhibit Phosphopantetheine Adenylyltransferase.

Receptor Modulation (e.g., Aryl Hydrocarbon Receptor)

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. nih.govhenryford.com Activation of AhR can lead to the metabolic activation of pro-carcinogens. henryford.com While direct modulation of AhR by 1,8-Dihydroxy-4-hydroxymethylanthraquinone is not extensively documented, the interplay between AhR signaling and compounds metabolized by CYPs is a critical area of research. For example, AhR activation is known to induce CYP1A1, an enzyme involved in the metabolism of polycyclic aromatic hydrocarbons. nih.gov Furthermore, there is evidence of cross-talk between AhR and other signaling pathways, such as the one mediated by the transcription factor STAT6 in response to interleukin-4, where AhR activation can prolong STAT6 activity. nih.gov

Intracellular Signaling Pathway Modulation

The interaction of 1,8-Dihydroxy-4-hydroxymethylanthraquinone with cellular macromolecules can trigger changes in intracellular signaling pathways that govern cellular processes like apoptosis and oxidative stress. For instance, studies on other dihydroxy-coumarin derivatives have shown they can modulate signaling pathways such as the JNK/FoxO1 pathway to protect against cellular damage by reducing oxidative stress and apoptosis. nih.gov Given that aloe-emodin is a metabolite of chrysophanol formed via CYP-mediated oxidation and exhibits genotoxicity, it is plausible that it can influence signaling pathways related to DNA damage response and cell cycle control. nih.gov

Regulation of Inflammatory Pathways (e.g., TLR4/NF-κB Pathway)

1,8-Dihydroxy-4-hydroxymethylanthraquinone, also known as aloe-emodin, has been shown to modulate inflammatory responses. The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a key player in the inflammatory process. nih.govnih.gov Activation of this pathway is associated with the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov

Studies have demonstrated that the TLR4/NF-κB pathway can be activated in various cell types, leading to inflammatory responses. nih.govfrontiersin.org The interaction between high mobility group box 1 (HMGB1) and TLR4 can trigger the upregulation of NF-κB, resulting in the production and release of inflammatory cytokines. frontiersin.org This signaling cascade is considered a significant inflammatory pathway that mediates multiple inflammation-related processes. frontiersin.org Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can directly stimulate this pathway, leading to the polarization of macrophages and the secretion of a large number of pro-inflammatory factors. nih.gov

Derivatives of 1,8-dihydroxyanthraquinone have been investigated for their potential to inhibit this inflammatory cascade. For instance, a derivative of 1,8-dihydroxy-3-(hydroxymethyl)-anthraquinone has been shown to regulate the NLRP3 inflammasome signaling pathway, which is interconnected with the TLR4/NF-κB pathway. nih.gov Inhibition of TLR4 can attenuate the upregulation of NF-κB and consequently inhibit the production of inflammatory mediators. nih.gov

Induction of Programmed Cell Death Pathways

1,8-Dihydroxy-4-hydroxymethylanthraquinone and its related compounds have been extensively studied for their ability to induce apoptosis, a form of programmed cell death, in various cancer cell lines. frontiersin.orgnih.govmdpi.com This process is crucial for eliminating damaged or cancerous cells and is mediated through two primary pathways: the mitochondrial (intrinsic) pathway and the death receptor (extrinsic) pathway. nih.govnih.gov

The mitochondrial pathway is often implicated in the pro-apoptotic effects of these compounds. nih.gov This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. nih.govnih.gov This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.govnih.govnih.gov The Bcl-2 family of proteins plays a critical role in regulating this process. eajm.org

The death receptor pathway is another mechanism through which these compounds can trigger apoptosis. This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas (also known as DR2 or CD95) and TRAIL receptors (DR4 and DR5). nih.govabeomics.com This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8, which can then activate downstream caspases. abeomics.com Some studies have shown that emodin, a related anthraquinone, can sensitize hepatocellular carcinoma cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5. researchgate.net

The activation of both caspase-8 (indicative of the death receptor pathway) and caspase-9 (indicative of the mitochondrial pathway) has been observed in response to some 1,8-dihydroxyanthraquinone derivatives, suggesting a crosstalk between the two pathways. nih.govnih.gov

Recent research has unveiled another form of programmed cell death induced by 1,8-dihydroxy-4-hydroxymethylanthraquinone: pyroptosis. Unlike apoptosis, pyroptosis is an inflammatory form of cell death. frontiersin.org Studies have shown that aloe-emodin can trigger pyroptosis in certain cancer cells, such as HeLa cervical cancer cells. nih.govnih.gov

This process is mediated through the activation of a specific caspase cascade, namely the caspase-9/caspase-3/gasdermin E (GSDME) axis . nih.govnih.gov Following mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway involving caspase-9 and caspase-3, activated caspase-3 then cleaves GSDME. nih.govresearchgate.net The N-terminal fragment of GSDME translocates to the cell membrane, forming pores and leading to cell swelling and eventual lysis, characteristic features of pyroptosis. nih.gov This mechanism highlights a novel role for aloe-emodin in inducing cell death and provides a potential therapeutic avenue for GSDME-expressing cancers. frontiersin.orgnih.gov

Interference with Cell Proliferation and Cell Cycle Progression

1,8-Dihydroxy-4-hydroxymethylanthraquinone and its analogs have been shown to inhibit the proliferation of various cancer cell lines. mdpi.comnih.gov This anti-proliferative effect is often linked to their ability to interfere with the cell cycle, the tightly regulated process that governs cell division. frontiersin.orgnih.gov

The eukaryotic cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov Checkpoints exist to ensure the proper progression through these phases. nih.gov Studies have demonstrated that dihydroxyanthraquinone derivatives can cause cell cycle arrest at different checkpoints. For instance, some compounds have been observed to induce an accumulation of cells in the G2 phase. nih.gov Other studies have reported cell cycle arrest in the G1 phase. nih.gov This arrest prevents the cells from entering the subsequent phases of DNA replication and mitosis, thereby halting their proliferation.

Bioactivation and Biotransformation Pathways

Cytochrome P450-Mediated Biotransformation

The biotransformation of 1,8-dihydroxyanthraquinones, including compounds structurally related to 1,8-dihydroxy-4-hydroxymethylanthraquinone, is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics and are predominantly found in the liver and intestinal epithelial cells.

Studies using rat liver microsomes have shown that the metabolism of 1,8-dihydroxyanthraquinones is a CYP-dependent process, requiring NADPH and oxygen. Several CYP isoenzymes appear to be involved in the biotransformation of these compounds. For example, the formation of 2-hydroxyemodin from emodin is significantly catalyzed by CYP1A2, although other CYP enzymes also contribute to this reaction. nih.gov The induction of specific CYP enzymes, such as with phenobarbital (B1680315) (inducer of CYP2B) and 3-methylcholanthrene (B14862) (inducer of CYP1A1 and CYP1A2), can lead to increased rates of metabolite formation.

The biotransformation of chrysophanol (1,8-dihydroxy-3-methylanthraquinone) to aloe-emodin (1,8-dihydroxy-3-hydroxymethylanthraquinone) is also a CYP-dependent oxidation. nih.gov This suggests that the hydroxylation of the exocyclic methyl group is a key metabolic pathway for this class of compounds. This metabolic conversion can be considered a bioactivation pathway, as the resulting metabolites may exhibit altered biological activity. nih.gov

| Precursor Compound | Key Metabolite | Major CYP Enzyme(s) Involved |

| Emodin | 2-Hydroxyemodin | CYP1A2 (major), other CYPs |

| Chrysophanol | Aloe-emodin | Multiple CYP enzymes |

Formation of Bioactive Metabolites

The metabolic fate of 1,8-dihydroxy-4-hydroxymethylanthraquinone in biological systems has not been extensively documented in dedicated studies. However, insights into its potential biotransformation can be gleaned from research on structurally analogous anthraquinone compounds. The formation of bioactive metabolites from anthraquinones often involves enzymatic modifications of their core structure, which can alter their biological activity.

In vitro and cellular studies on related 1,8-dihydroxyanthraquinones have demonstrated that metabolic conversions, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of new, and sometimes more potent, bioactive molecules. nih.gov These enzymes, predominantly found in the liver and small intestine, play a crucial role in the biotransformation of a wide array of xenobiotics, including plant-derived compounds. The metabolic reactions typically involve hydroxylation or oxidation of substituent groups on the anthraquinone scaffold. nih.gov

A pertinent example is the biotransformation of chrysophanol (1,8-dihydroxy-3-methylanthraquinone) into aloe-emodin (1,8-dihydroxy-3-hydroxymethylanthraquinone). nih.gov This conversion involves the cytochrome P450-dependent oxidation of the methyl group at the C-3 position to a hydroxymethyl group. nih.gov This metabolic step is considered a bioactivation pathway, as the resulting metabolite, aloe-emodin, has been shown to exhibit different biological activities compared to its precursor. nih.gov

Given the structural similarity, it is plausible that 1,8-dihydroxy-4-hydroxymethylanthraquinone could be a metabolite of a precursor molecule, such as 1,8-dihydroxy-4-methylanthraquinone. The enzymatic machinery responsible for the oxidation of the methyl group in chrysophanol could potentially catalyze a similar reaction at the C-4 position of the anthraquinone ring.

The enzymatic process for related compounds has been shown to be dependent on NADPH and oxygen, and is inhibited by carbon monoxide, which are characteristic features of cytochrome P450-mediated reactions. While a variety of CYP450 enzymes may be involved, specific isoforms can exhibit higher catalytic activity for certain transformations. For instance, the formation of 2-hydroxyemodin from emodin is significantly catalyzed by CYP1A2. nih.gov The oxidation of a methyl group, as seen in the conversion of chrysophanol to aloe-emodin, appears to be catalyzed by several cytochrome P450 enzymes. nih.gov

The table below details the metabolic transformation of chrysophanol to aloe-emodin, which serves as a model for the potential formation of hydroxylated metabolites from methylated anthraquinone precursors.

| Precursor Compound | Metabolite | Enzymatic System | Research Finding |

| Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) | Aloe-emodin (1,8-dihydroxy-3-hydroxymethylanthraquinone) | Cytochrome P450-dependent oxidation | The transformation is a major metabolic pathway observed in rat liver microsomes. nih.gov |

Further research focusing directly on the metabolism of 1,8-dihydroxy-4-hydroxymethylanthraquinone is necessary to definitively identify its bioactive metabolites and the specific enzymes involved in their formation.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure and composition of 1,8-dihydroxy-4-hydroxymethylanthraquinone.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of 1,8-dihydroxy-4-hydroxymethylanthraquinone. The ¹H NMR spectrum reveals characteristic signals for all hydrogen atoms within the molecule. For instance, in a related compound, 1,8-dihydroxy-4-methylanthraquinone, the hydroxyl protons at positions 1 and 8 show high chemical shifts (δ 12.05 and δ 12.58, respectively), which is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl groups. arkat-usa.org This hydrogen bonding is further supported by the compound's solubility in non-polar solvents like chloroform (B151607) (CDCl₃). arkat-usa.org The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons. In a similar compound, 6-methyl-rhein, the carbonyl carbons at C-9 and C-10 resonate at approximately δ 187.8 and δ 182.2, respectively, with the downfield shift of C-9 attributed to the strong hydrogen bonding with the hydroxyl groups at C-1 and C-8.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of 1,8-dihydroxy-4-hydroxymethylanthraquinone and for analyzing its fragmentation patterns, which aids in structural confirmation. The electron ionization mass spectrum (EIMS) of a related compound, 6-methyl-aloe-emodin, shows a parent ion peak [M]⁺ at m/z 284. The characteristic anthraquinone (B42736) structure is confirmed by the presence of prominent ion peaks resulting from the successive loss of carbon monoxide (CO) molecules.

The coupling of Ultra-High Performance Liquid Chromatography (UHPLC) with Mass Spectrometry (UHPLC-MS) has become a cornerstone in metabolomics for the sensitive and specific analysis of anthraquinones in complex mixtures. researchgate.netnih.gov This technique allows for the efficient separation of various metabolites followed by their accurate mass determination and fragmentation analysis. researchgate.netnih.gov In studies of anthraquinone metabolism by human fecal bacteria, UHPLC-Quadrupole Time-of-Flight High-Resolution Tandem Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) has been employed to identify numerous metabolites, including hydroxylated, oxidized, and methylated derivatives of parent anthraquinone compounds. researchgate.net This powerful combination enables the characterization of metabolic pathways and the identification of novel metabolites in biological systems. researchgate.net

Mass spectrometry-based molecular networking is an innovative approach that facilitates the rapid identification and classification of related compounds within complex datasets. nih.govscienceopen.comscienceopen.com This computational strategy organizes MS/MS data based on spectral similarity, creating networks where nodes represent individual compounds and edges connect structurally similar molecules. chemrxiv.org In the analysis of plant extracts, molecular networking has been instrumental in identifying and grouping various anthraquinones. nih.govchemrxiv.org For example, this method has been used to characterize anthraquinones in Damnacanthus indicus, where it helped to rapidly recognize and tentatively identify 112 different anthraquinones based on their fragmentation patterns and relationships within the network. nih.gov This approach significantly accelerates the process of dereplication, which is the early identification of known compounds, and aids in the discovery of novel derivatives. scienceopen.comscienceopen.com

Advanced Chromatographic Separation Techniques

Effective separation of 1,8-dihydroxy-4-hydroxymethylanthraquinone from other components in a mixture is critical for its accurate analysis.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of anthraquinones. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC provides higher resolution, increased sensitivity, and faster analysis times. researchgate.netnih.govnih.gov This technique has been successfully applied to systematically characterize the chemical composition of various natural products containing anthraquinones. nih.gov The enhanced separation efficiency of UHPLC is crucial for resolving isomeric compounds and for obtaining high-quality data for subsequent mass spectrometric analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 1,8-Dihydroxy-4-hydroxymethylanthraquinone in various matrices, including extracts from medicinal plants. phytojournal.comresearchgate.net The method's high resolution and sensitivity make it ideal for analyzing complex mixtures containing multiple anthraquinone derivatives. phytojournal.com

Reversed-phase HPLC is the most common modality used for this purpose. In this setup, a nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. researchgate.netnih.gov The separation of 1,8-Dihydroxy-4-hydroxymethylanthraquinone and its relatives, such as aloe-emodin (B1665711) and rhein (B1680588), is achieved by carefully controlling the composition of the mobile phase, which often consists of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water (e.g., with phosphoric or formic acid). nih.govjfda-online.com The acidic modifier helps to suppress the ionization of the phenolic hydroxyl groups on the anthraquinone core, leading to sharper peaks and better-resolved chromatograms. jfda-online.com

Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector, with monitoring at a wavelength around 254 nm where the anthraquinone scaffold exhibits strong absorbance. jfda-online.com The retention time under specific conditions serves as a qualitative identifier for the compound, while the peak area allows for precise quantification against a standard curve. jfda-online.comresearchgate.net For instance, methods developed for the closely related compound aloe-emodin (1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone) have demonstrated excellent linearity and recovery, showcasing the suitability of HPLC for quality control and research purposes. phytojournal.comjfda-online.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Anthraquinones This table presents typical conditions used for the separation of anthraquinones structurally similar to 1,8-Dihydroxy-4-hydroxymethylanthraquinone, demonstrating a viable analytical approach.

| Parameter | Condition 1 (based on jfda-online.com) | Condition 2 (based on nih.gov) | Condition 3 (based on researchgate.net) |

|---|---|---|---|

| Stationary Phase | Reversed-phase C18 | Lichrospher® RP-18 (5 µm) | Reversed-phase C18 |

| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid (gradient) | Acetonitrile / Ammonium Acetate (B1210297) Buffer (pH 2.5) / Methanol (70:20:10 v/v) | Methanol / Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | Not Specified |

| Detection | UV @ 254 nm | UV (wavelength not specified) | UV-Vis & Fluorimetric |

| Analytes | Aloin (B1665253), Aloe-emodin | 1,4-dihydroxyanthraquinone | Aloe-emodin |

Chemometric Approaches in Compound Profiling

When 1,8-Dihydroxy-4-hydroxymethylanthraquinone is part of a complex mixture, such as a botanical extract, its analysis benefits greatly from chemometric approaches. nih.gov These statistical and mathematical methods are applied to chemical data (e.g., from HPLC) to extract meaningful information, such as differentiating samples based on their origin or quality. researchgate.netnih.gov

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets. researchgate.net In the context of anthraquinone profiling, PCA can take the quantitative data of multiple compounds (including 1,8-Dihydroxy-4-hydroxymethylanthraquinone) from numerous samples and transform it into a smaller set of uncorrelated variables known as principal components (PCs). nih.govnih.gov

The primary PCs capture the most significant variance within the data. By plotting the scores of the samples on the first two or three PCs, it is possible to visualize clustering, trends, or outliers. nih.gov For example, PCA has been successfully used to group different species or batches of medicinal plants based on their unique anthraquinone fingerprints. nih.govnih.gov The loading plots from PCA reveal which compounds are most influential in differentiating the groups. A high loading value for 1,8-Dihydroxy-4-hydroxymethylanthraquinone would indicate that its concentration varies significantly across the samples and is a key contributor to the observed clustering.

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that, unlike PCA, uses predefined class information to maximize the separation between sample groups. nih.govfrontiersin.org This technique is particularly powerful for identifying which chemical markers are responsible for distinguishing between different sample categories (e.g., geographical origins of a plant). nih.gov

In a PLS-DA model, the HPLC profile data (X-matrix) is regressed against a Y-matrix that contains the class assignments. The model then identifies variables that are important for this discrimination. The Variable Importance in Projection (VIP) score is a key output of PLS-DA, which estimates the importance of each variable to the model. stackexchange.comresearchgate.netresearchgate.net A variable with a VIP score greater than 1 is generally considered significant. frontiersin.orgresearchgate.net Therefore, if 1,8-Dihydroxy-4-hydroxymethylanthraquinone were identified with a high VIP score, it would be considered a significant chemical marker for discriminating between the predefined sample groups. researchgate.net

Table 2: Conceptual VIP Scores from a PLS-DA Model This table illustrates how VIP scores can identify key chemical markers for differentiating sample origins. A score >1.0 indicates a significant contribution.

| Compound | VIP Score | Interpretation |

|---|---|---|

| 1,8-Dihydroxy-4-hydroxymethylanthraquinone | 1.85 | Highly significant marker for group discrimination. |

| Aloe-emodin | 1.52 | Significant marker for group discrimination. |

| Rhein | 1.19 | Significant marker for group discrimination. |

| Chrysophanol (B1684469) | 0.78 | Not a significant marker for discrimination. |

Computational Chemistry and Modeling

Computational methods provide profound insights into the molecular properties and interactions of 1,8-Dihydroxy-4-hydroxymethylanthraquinone, complementing experimental data. These in silico techniques can predict structure, stability, and binding affinities, guiding further research.

Molecular Dynamics (MD) simulations are a computational tool used to study the physical movements of atoms and molecules over time. nih.gov For 1,8-Dihydroxy-4-hydroxymethylanthraquinone, MD simulations can be employed to understand its interaction with biological macromolecules, such as enzymes or DNA. nih.govresearchgate.net By simulating the compound in a solvated, biologically relevant environment, researchers can observe its binding mode, calculate binding free energies, and identify the key amino acid residues or nucleotides involved in the interaction. nih.govnih.gov

For instance, studies on the closely related aloe-emodin have used MD simulations to validate docking results and confirm the stability of the compound within the binding site of target proteins like TNF and TP53. nih.govresearchgate.net Such simulations would reveal the critical roles of the hydroxyl and hydroxymethyl groups of 1,8-Dihydroxy-4-hydroxymethylanthraquinone in forming stable hydrogen bonds and other interactions, providing a dynamic picture of its molecular mechanism of action. researchgate.net

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. researchgate.netscientists.uz These methods can accurately predict molecular geometries, vibrational frequencies (correlating with IR spectra), electronic spectra (correlating with UV-Vis spectra), and other properties like chemical reactivity and thermodynamic stability. researchgate.netresearchgate.netmdpi.com

For hydroxyanthraquinones, DFT calculations have been used to study the influence of intramolecular hydrogen bonds, which are a key feature of the 1,8-dihydroxy substitution pattern, on the molecule's configuration and properties. researchgate.net Such calculations can determine the strength of these hydrogen bonds and predict how they affect the compound's electronic transitions. researchgate.net This theoretical approach provides a fundamental understanding of the molecule's structure-property relationships, which is invaluable for interpreting experimental data and predicting its behavior. acs.orgnih.gov

Q & A

Q. What are the established synthesis routes for 1,8-dihydroxy-4-hydroxymethylanthraquinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, anthraquinone derivatives are often synthesized using alkyl halides and dihydroxyanthraquinone precursors in DMF with K₂CO₃ as a base . Key parameters include temperature (e.g., -78°C for LDA-mediated reactions) and catalysts (e.g., Pd(OAc)₂/PPh₃ for C-C coupling) . Yield optimization requires controlling stoichiometry, solvent polarity, and reaction time. Purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate orange crystalline products, avoiding red oil impurities .